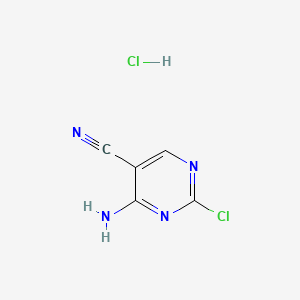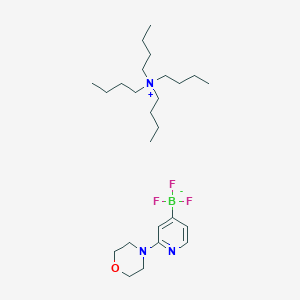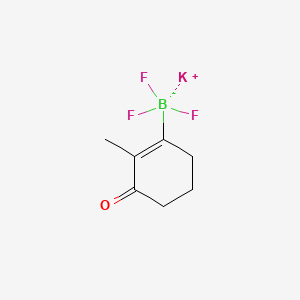![molecular formula C20H22BrClN2O2 B8204834 Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a brominated indoline moiety fused to a piperidine ring, and a benzyl ester functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride typically involves multiple steps:
-
Formation of the Spirocyclic Core:
- The initial step often involves the cyclization of an indoline derivative with a piperidine precursor under acidic or basic conditions to form the spirocyclic core.
- Common reagents: strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
-
Bromination:
- The spirocyclic intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
- Reaction conditions: typically carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity.
-
Esterification:
- The brominated spirocyclic compound is esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- Reaction conditions: room temperature to moderate heat, under an inert atmosphere to prevent oxidation.
-
Formation of Hydrochloride Salt:
- The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods:
- Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.
Types of Reactions:
-
Substitution Reactions:
- The bromine atom in Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: sodium azide, potassium thiolate, or sodium alkoxide.
-
Oxidation and Reduction:
- The indoline moiety can be oxidized to form indole derivatives, while the piperidine ring can be reduced to form piperidine derivatives.
- Common reagents: oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
- Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
- Oxidation of the indoline moiety can lead to the formation of indole-3-carboxylate derivatives, while reduction of the piperidine ring can yield piperidine-3-carboxylate derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of compounds with neurological activity due to its structural similarity to neurotransmitter analogs.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials, where its unique structure imparts desirable properties such as rigidity and stability.
Mechanism of Action
The mechanism of action of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride
- Benzyl 7-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride
- Benzyl 7-iodospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride
Comparison:
- The primary difference between these compounds lies in the halogen substituent (bromine, chlorine, fluorine, iodine). This variation can significantly affect the compound’s reactivity, particularly in substitution reactions.
- Bromine, being larger and less electronegative than chlorine and fluorine, typically makes the compound more reactive towards nucleophilic substitution.
- The unique properties of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate hydrochloride, such as its specific reactivity and potential biological activity, distinguish it from its halogenated analogs.
Properties
IUPAC Name |
benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2.ClH/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15;/h1-8,22H,9-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJFZJGTNYGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)
![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)



![Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B8204846.png)


